

Technical Guide: Spectroscopic Characterization of 1-(3,4-Dichlorophenyl)ethanamine

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Compound of Interest

Compound Name: 1-(3,4-Dichlorophenyl)ethanamine

CAS No.: 74877-07-9

Cat. No.: B1306573

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Executive Summary & Molecular Context

1-(3,4-Dichlorophenyl)ethanamine (CAS: 39959-67-6 for racemate; 150025-93-7 for S-isomer) is a primary amine often utilized as a chiral building block in the synthesis of neurotransmitter reuptake inhibitors. Its structural integrity is defined by a chiral center at the benzylic position and a specific 3,4-dichloro substitution pattern on the aromatic ring.

This guide provides a definitive reference for validating this compound, distinguishing it from regioisomers (e.g., 2,4-dichloro analogs) and identifying common impurities.

Physiochemical Identity

Property	Detail
IUPAC Name	1-(3,4-Dichlorophenyl)ethanamine
Molecular Formula	
Molecular Weight	190.07 g/mol
Monoisotopic Mass	189.01 g/mol ()
Chirality	Contains one stereocenter (C1)

Mass Spectrometry (MS): The Isotopic Fingerprint

The mass spectrum of this molecule provides the most immediate confirmation of the halogenation pattern.

Electron Impact (EI) Characteristics

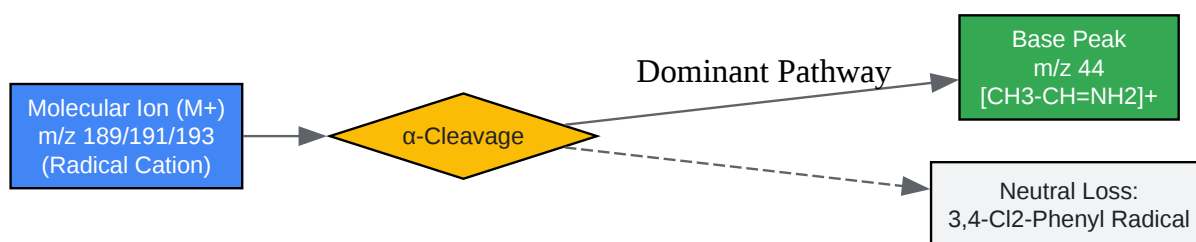
In EI-MS (70 eV), the molecule exhibits a distinct fragmentation pathway driven by the stability of the amine radical cation.

Key Diagnostic Signals:

- Molecular Ion Cluster (): The presence of two chlorine atoms creates a characteristic isotope pattern.
 - m/z 189 (): (Relative Intensity: ~100%)
 - m/z 191 (): (Relative Intensity: ~65%)

- m/z 193 (): (Relative Intensity: ~10%)
 - Note: This 9:6:1 ratio is the definitive signature of a dichloro-substituted molecule.
- Base Peak (m/z 44):
 - Mechanism:
 - Cleavage.^[1]^[2]
 - Explanation: The bond between the benzylic carbon and the aromatic ring is cleaved, or more commonly for -methyl amines, the bond between the benzylic carbon and the aromatic ring is retained less frequently than the loss of the aromatic ring to form the iminium ion .
 - Observation: A dominant peak at m/z 44 () is observed, corresponding to the aliphatic amine fragment.
- Tropylium Ion Analog (m/z 159/161/163):
 - Loss of the amine fragment (or) leads to a dichlorobenzyl cation, which rearranges to a dichlorotropylium ion.

Fragmentation Pathway Diagram



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Caption: Primary fragmentation pathway in EI-MS showing the formation of the base peak at m/z 44 via alpha-cleavage.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is utilized primarily to confirm the functional groups (primary amine) and the substitution pattern (aromatic chlorides).

Frequency ()	Vibration Mode	Structural Assignment
3350 - 3280	N-H Stretch	Primary amine (). Often appears as a weak doublet.
3000 - 3100	C-H Stretch ()	Aromatic ring protons.
2960 - 2850	C-H Stretch ()	Methyl () and Methine () groups.
1580, 1470	C=C Ring Stretch	Aromatic skeletal vibrations.
800 - 600	C-Cl Stretch	Diagnostic: Strong bands in the fingerprint region indicating aryl chlorides.

Technical Insight: In the hydrochloride salt form, the N-H region broadens significantly (2800–3200

) due to ammonium (

) stretching bands, often obscuring C-H stretches.

Nuclear Magnetic Resonance (NMR)

NMR provides the connectivity map. The following data represents the Free Base in

.

NMR (Proton)

Reference: TMS at 0.00 ppm

Shift (ppm)	Multiplicity	Integration	Assignment	Interpretation
7.43	Doublet ()	1H	Ar-H (C2)	Meta-coupling to H6; deshielded by Cl.
7.38	Doublet ()	1H	Ar-H (C5)	Ortho-coupling to H6.
7.18	Doublet of Doublets ()	1H	Ar-H (C6)	Coupled to both H5 and H2.
4.10	Quartet ()	1H	CH-NH2	Benzylic methine. Distinctive chiral center signal.
1.50	Broad Singlet	2H	-NH2	Exchangeable with . Shift is concentration/pH dependent.
1.36	Doublet ()	3H	-CH3	Methyl group coupled to the methine.

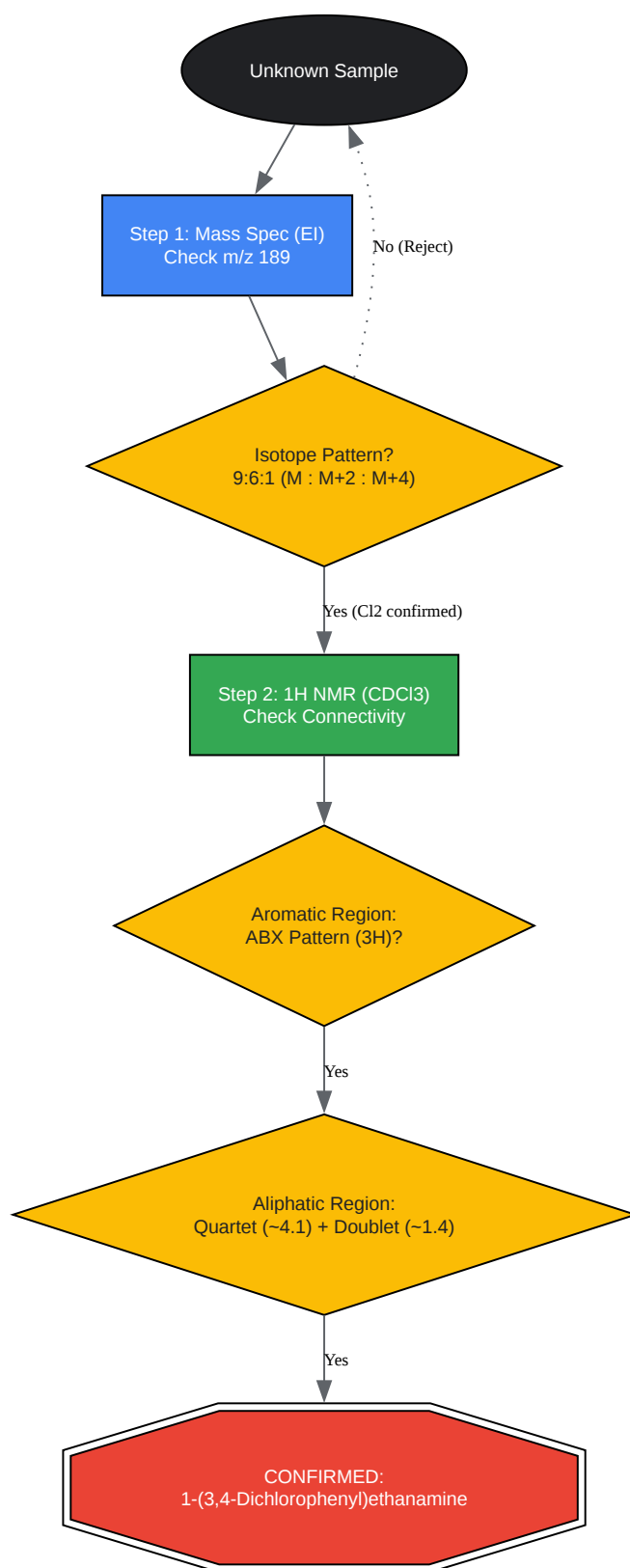
NMR (Carbon)

Decoupled

Shift (ppm)	Assignment	Type
147.5	C1 (Quaternary)	Ipsso-carbon (attached to alkyl group).
132.6	C3 (Quaternary)	Attached to Chlorine.
130.5	C4 (Quaternary)	Attached to Chlorine.
130.3	C5 (CH)	Aromatic methine.
127.8	C2 (CH)	Aromatic methine.
125.4	C6 (CH)	Aromatic methine.
50.8	CH-NH ₂	Benzylic carbon (Chiral center).
25.6	-CH ₃	Methyl carbon.

Analytical Workflow & Logic

The following diagram illustrates the logical decision tree for confirming the identity of **1-(3,4-Dichlorophenyl)ethanamine** in a research setting.



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Caption: Analytical logic flow for validating the target molecule using MS and NMR checkpoints.

Experimental Protocols

Sample Preparation for NMR

Objective: Obtain high-resolution spectra without solvent interference.

- Selection: Ensure the sample is in the Free Base form. If the sample is a Hydrochloride salt, perform a mini-workup:
 - Dissolve 10 mg salt in 1 mL

and add 1 drop of 40% NaOD. Extract with 0.6 mL

. Use the organic layer.
- Dissolution: Dissolve ~5-10 mg of the free base oil/solid in 0.6 mL of (99.8% D) containing 0.03% TMS (Tetramethylsilane).
- Acquisition:
 - ¹H: 16 scans, 1 second relaxation delay.
 - ¹³C: 512 scans minimum to resolve quaternary carbons (C-Cl).

GC-MS Method

Objective: Purity assessment and fragmentation analysis.

- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25 μ m).
- Carrier Gas: Helium at 1.0 mL/min.
- Temperature Program: 60°C (hold 1 min)

20°C/min

280°C (hold 3 min).
- Inlet: 250°C, Split 20:1.

- Detector: MS Source 230°C, Quad 150°C. Scan range 35-300 amu.

References

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